Carboprostacyclin
Carboprostacyclin
Carbaprostacyclin is a stable analog of PGI2. When infused in rabbits or dogs, it inhibits ex vivo platelet aggregation, but the effect persists only 10 minutes after termination of the infusion. This implies rapid metabolic inactivation of carbaprostacyclin. Carbaprostacyclin inhibits platelet aggregation with 10% of the molar potency exhibited by PGI2. The ED50 of carbaprostacyclin for the in vitro inhibition of ADP-induced platelet aggregation in human PRP is 47 nM. It was also shown to effect terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein with an EC50 of about 0.5 µM.
Brand Name:
Vulcanchem
CAS No.:
69552-46-1
VCID:
VC0107582
InChI:
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Molecular Formula:
C21H34O4
Molecular Weight:
350.5 g/mol
Carboprostacyclin
CAS No.: 69552-46-1
Reference Standards
VCID: VC0107582
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
CAS No. | 69552-46-1 |
---|---|
Product Name | Carboprostacyclin |
Molecular Formula | C21H34O4 |
Molecular Weight | 350.5 g/mol |
IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
Standard InChI | InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m0/s1 |
Standard InChIKey | XZFRIPGNUQRGPI-WBQKLGIQSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O |
SMILES | CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Appearance | Assay:≥99%A crystalline solid |
Description | Carbaprostacyclin is a stable analog of PGI2. When infused in rabbits or dogs, it inhibits ex vivo platelet aggregation, but the effect persists only 10 minutes after termination of the infusion. This implies rapid metabolic inactivation of carbaprostacyclin. Carbaprostacyclin inhibits platelet aggregation with 10% of the molar potency exhibited by PGI2. The ED50 of carbaprostacyclin for the in vitro inhibition of ADP-induced platelet aggregation in human PRP is 47 nM. It was also shown to effect terminal differentiation of preadipose into adipose cells and enhance the expression of angiotensinogen and adipose fatty acid binding protein with an EC50 of about 0.5 µM. |
Synonyms | (5E)-6a-carba-prostaglandin I2 6,9-methano PGI2 6,9-methano-PGI2 6,9-methanoprostaglandin I2 6a-carba-PGI2 9alpha-deoxy-9alpha-methylene-PGI2 carba PGX carba-prostacyclin carbacyclin carbacycline carbaprostacyclin carboprostacyclin carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer carboprostacyclin, monosodium salt |
PubChem Compound | 6436393 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume